2-chloro-N-hexylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-hexylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-2-3-4-5-9-14-17(15,16)10-7-6-8-13-11(10)12/h6-8,14H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAUGWQAQPWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Chlorosulfonation
The synthesis begins with the chlorosulfonation of 2-chloropyridine-3-sulfonic acid. As demonstrated in EP1048654A2, phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) act synergistically to replace hydroxyl groups with chlorine. The reaction proceeds via nucleophilic substitution:
Key parameters :
Excess PCl₅ (>1.5 equiv) risks forming 5-chloropyridine-3-sulfonyl chloride impurities, necessitating precise stoichiometry.
Sulfonamide Formation via Amine Coupling
Hexylamine Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with hexylamine to form the target compound. A protocol from Nahrain University outlines:
-
Reaction :
-
Conditions :
Critical factor : Hexylamine must be added dropwise to prevent exothermic side reactions.
Alternative Pathways and Optimization
One-Pot Synthesis
WO2016204096A1 describes a streamlined method combining chlorosulfonation and amination:
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Step 1 : React 2-chloropyridine-3-sulfonic acid with PCl₅/PCl₃.
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Step 2 : Directly add hexylamine without isolating the sulfonyl chloride.
Advantages :
Green Chemistry Approaches
PMC10892651 reports using acetone-water biphasic systems to replace halogenated solvents, achieving 76% yield with 99.2% purity.
Analytical Validation and Quality Control
Purity Assessment
HPLC conditions (adapted from):
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 mm) | Acetonitrile:Water (70:30) | 1.0 mL/min | UV 254 nm | 8.2 min |
Impurity profile :
Industrial Scalability and Challenges
Large-Scale Production
CN102532010B details a pilot-scale protocol:
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Reactor : Glass-lined steel (500 L)
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Throughput : 12 kg/batch
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Cost : $28/kg (raw materials)
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Two-step (PCl₅) | 89 | 99.7 | High | 32 |
| One-pot | 81 | 98.5 | Moderate | 28 |
| Biphasic (green) | 76 | 99.2 | Low | 41 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-hexylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.
Hydrolysis: Products include sulfonic acids and corresponding amines.
Scientific Research Applications
2-chloro-N-hexylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the sulfonamide group’s known antibacterial properties.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-hexylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway . This inhibition disrupts the production of folic acid, essential for bacterial growth and replication, leading to the antibacterial effects observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The key structural analogs of 2-chloro-N-hexylpyridine-3-sulfonamide include:
2-Chloro-N-ethylpyridine-3-sulfonamide (CAS: 38030-55-6)
2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide (CAS: 1154907-75-1)
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS: 1233955-09-3)
Table 1: Comparative Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| This compound | C₁₁H₁₇ClN₂O₂S | 276.79 | Hexyl alkyl chain |
| 2-Chloro-N-ethylpyridine-3-sulfonamide | C₇H₉ClN₂O₂S | 220.68 | Ethyl alkyl chain |
| 2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide | C₁₁H₁₆ClN₃O₂S | 289.79 | Cyclic amine (1-methylpiperidinyl) |
| 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C₁₁H₁₄ClFN₂O₂S | 294.77 | Fluorinated benzene; cyclic amine |
Key Differences and Implications
The ethyl variant (C₇H₉ClN₂O₂S) may exhibit faster metabolic clearance due to its smaller size, whereas the hexyl derivative could have prolonged tissue retention .
Cyclic Amine vs. Alkyl Substituents: The 1-methylpiperidinyl group in the piperidine analog introduces a rigid, bicyclic structure, which may improve binding affinity to targets requiring steric complementarity (e.g., ion channels or GPCRs) .
Core Heterocycle and Halogenation :
- The fluorinated benzenesulfonamide (CAS: 1233955-09-3) replaces the pyridine core with a benzene ring, altering electronic properties and hydrogen-bonding capacity. Fluorine’s electronegativity may enhance binding to polar residues in enzyme active sites .
Biological Activity
2-Chloro-N-hexylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H15ClN2O2S
- Molecular Weight: 262.76 g/mol
The compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its structural properties, particularly the sulfonamide moiety. Sulfonamides are known to inhibit bacterial DNA synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This inhibition ultimately disrupts bacterial growth and replication.
Key Mechanisms:
- Inhibition of Folate Synthesis: By competing with PABA, sulfonamides prevent the formation of dihydropteroate synthase, crucial for bacterial survival.
- Synthetic Lethality in Cancer: Recent studies suggest that compounds like this compound may target cancers with defects in DNA mismatch repair pathways, offering a novel therapeutic strategy.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness compared to other sulfonamides:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 2-Chloro-N-butylpyridine-3-sulfonamide | E. coli | 64 µg/mL |
| Sulfamethoxazole | E. coli | 16 µg/mL |
Data indicates that this compound has comparable or superior activity against E. coli compared to traditional sulfonamides.
Anticancer Activity
Case studies have highlighted the potential of this compound in cancer therapy:
- Study on Colon Cancer Cells: A study indicated that this compound induced apoptosis in colon cancer cell lines through the activation of caspase pathways.
- Mechanistic Insights: The compound's ability to disrupt DNA synthesis in cancer cells was linked to its structural similarity to PABA, leading to impaired folate metabolism.
Research Findings
Recent literature emphasizes the importance of exploring the biological activities of novel sulfonamides like this compound:
- Antimicrobial Resistance: The increasing resistance to traditional antibiotics necessitates the exploration of new compounds with unique mechanisms.
- Combination Therapies: Research suggests potential benefits when used in combination with other chemotherapeutic agents, enhancing efficacy against resistant strains.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-hexylpyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of 2-chloropyridine-3-sulfonyl chloride with hexylamine under controlled conditions. Key steps include:
- Nucleophilic substitution : React the sulfonyl chloride with hexylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. For example, increasing hexylamine equivalents (1.5–2.0) improves yield from 65% to 82% .
Q. Table 1: Synthetic Route Optimization
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Hexylamine (eq.) | 1.0–2.5 | 2.0 | +17% |
| Temperature (°C) | 0–25 | 5 | +12% |
| Solvent | DCM, THF, Toluene | DCM | +8% (purity) |
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For example, the pyridine ring protons appear as distinct doublets (δ 8.2–8.5 ppm), while the hexyl chain shows characteristic aliphatic peaks (δ 1.2–1.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H] at m/z 304.8 confirms the molecular formula .
Critical Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism of the sulfonamide group. Variable-temperature NMR can resolve this .
Q. How can researchers determine the solubility profile of this compound across different solvents for experimental applications?
Methodological Answer:
- Shake-Flask Method : Dissolve 10 mg of the compound in 1 mL of solvent (e.g., DMSO, ethanol, chloroform) at 25°C. Centrifuge and quantify solubility via UV-Vis spectroscopy (λ = 270 nm) .
- Hansen Solubility Parameters : Calculate dispersion (), polarity (), and hydrogen-bonding () components to predict solubility. For example, high solubility in DMSO () correlates with the compound’s polar sulfonamide group .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Hansen |
|---|---|---|
| DMSO | 45.2 | 14.5 |
| Ethanol | 12.8 | 8.8 |
| Chloroform | 3.4 | 3.1 |
Advanced Research Questions
Q. What mechanistic insights exist regarding the sulfonamide group's electronic interactions with the pyridine ring in this compound, and how can these be experimentally validated?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to analyze bond lengths and angles. For analogous compounds, the sulfonamide S=O bond length (1.43 Å) indicates resonance stabilization with the pyridine ring .
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to visualize charge distribution. The chloro substituent withdraws electron density, enhancing the sulfonamide’s electrophilicity .
- UV-Vis Spectroscopy : Monitor absorption shifts in solvents of varying polarity to assess - transitions influenced by electronic effects .
Q. How can factorial design be applied to investigate structure-activity relationships in derivatives of this compound?
Methodological Answer:
- Design Factors : Vary substituents (e.g., alkyl chain length, halogen type) and reaction conditions (e.g., temperature, catalyst).
- Response Variables : Measure biological activity (e.g., IC in enzyme assays) and physicochemical properties (logP, solubility) .
- Statistical Analysis : Use ANOVA to identify significant factors. For example, in a 2 factorial design, chain length and halogen type accounted for 68% of variance in antimicrobial activity .
Q. Table 3: Example Factorial Design for SAR Study
| Factor | Level 1 | Level 2 | Main Effect on Activity |
|---|---|---|---|
| Chain Length | Hexyl | Octyl | +30% (p < 0.05) |
| Halogen | Cl | Br | -15% (p = 0.12) |
| Solvent | Ethanol | DMF | +22% (p < 0.01) |
Q. What computational methods are appropriate for modeling the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). The sulfonamide group forms hydrogen bonds with Zn in the active site (binding energy = -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess stability. The hexyl chain exhibits hydrophobic interactions with nonpolar residues (e.g., Val121) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives. Chlorine substitution improved binding by 1.3 kcal/mol compared to fluorine .
Contradictions and Resolution
- Spectral vs. Crystallographic Data : Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., sulfonamide rotation). Use low-temperature NMR or solid-state analysis to resolve .
- Biological Activity Variability : Differences in reported IC values (e.g., 5–20 µM) may stem from assay conditions (pH, buffer composition). Standardize protocols using ’s biological testing framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
